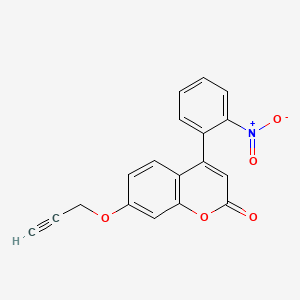

2H-1-Benzopyran-2-one, 4-(2-nitrophenyl)-7-(2-propynyloxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-1-Benzopyran-2-one, 4-(2-nitrophenyl)-7-(2-propynyloxy)- is a useful research compound. Its molecular formula is C18H11NO5 and its molecular weight is 321.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2H-1-Benzopyran-2-one, 4-(2-nitrophenyl)-7-(2-propynyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 4-(2-nitrophenyl)-7-(2-propynyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(2-nitrophenyl)-7-(2-propynyloxy)-2H-1-benzopyran-2-one?

The synthesis of benzopyran derivatives typically involves coupling reactions for aryl group introduction and etherification for alkoxy substituents. For the 4-(2-nitrophenyl) moiety, Suzuki-Miyaura cross-coupling using a nitro-substituted aryl boronic acid precursor could be employed, as demonstrated in analogous flavone syntheses . The 2-propynyloxy group at position 7 may be introduced via Williamson ether synthesis under basic conditions (e.g., K₂CO₃ in acetone), followed by purification using silica gel column chromatography . Confirm regioselectivity via ¹H NMR, focusing on coupling constants for aromatic protons and alkyne signals .

Q. Which solvents are suitable for recrystallizing this compound, and what precautions are needed?

While direct solubility data for this compound is unavailable, structurally similar benzopyran derivatives (e.g., 7-methoxycoumarins) exhibit moderate solubility in ethanol, dichloromethane (DCM), and dimethylformamide (DMF) . However, the nitro group may sensitize the compound to reducing agents, necessitating inert atmospheres during recrystallization. Avoid protic solvents if the nitro group is prone to hydrolysis; instead, use DCM/hexane gradients for crystallization .

Q. How can the compound’s structure be confirmed spectroscopically?

Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and alkoxy/alkynyl protons (δ 3.5–4.5 ppm). The nitro group deshields adjacent protons, causing downfield shifts .

- Mass Spectrometry (MS) : Electron ionization (EI) or ESI-MS can confirm the molecular ion peak (expected ~325–330 g/mol). Compare fragmentation patterns with NIST databases for coumarin derivatives .

- X-ray Crystallography : Resolve crystallographic ambiguities, particularly if tautomerism or steric effects are suspected .

Q. What safety protocols are essential for handling this compound?

Based on analogous nitroaromatic benzopyrans, wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust, as nitro groups may induce respiratory irritation (OSHA Category 3). Store in amber glass under nitrogen to prevent photodegradation . In case of skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How can discrepancies in reported thermal stability be resolved?

Contradictory stability data may arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify melting points and phase transitions. Thermogravimetric analysis (TGA) under nitrogen can assess decomposition thresholds (e.g., nitro group stability above 200°C). Compare results with structurally similar compounds, such as 4-nitrophenylcoumarins, which show decomposition onset at ~220°C .

Q. What analytical methods optimize purity assessment under varying pH conditions?

Use reverse-phase HPLC with a C18 column (5 µm, 250 mm × 4.6 mm) and a gradient of acetonitrile/0.1% formic acid. Monitor UV absorption at 254 nm (nitro group λmax). For acidic/basic conditions, employ mobile phases buffered at pH 2.5 (phosphate) or pH 9.0 (ammonium acetate) to evaluate stability. Degradation products (e.g., nitro-reduced amines) can be identified via LC-MS/MS .

Q. How can photodegradation pathways be systematically studied?

Expose the compound to UV light (λ = 365 nm) in a photoreactor and sample at intervals (0, 24, 48 hrs). Analyze degradation via:

- LC-PDA : Track loss of parent compound and emergence of new peaks.

- HRMS : Identify photoproducts (e.g., nitro-to-nitrito rearrangement or alkynyl oxidation).

- EPR Spectroscopy : Detect free radicals formed during photolysis .

Q. What strategies prevent unintended nitro group reduction during synthesis?

Catalytic hydrogenation (e.g., H₂/Pd-C) risks reducing the nitro group. Instead, use milder reducing agents (e.g., NaBH₄/CuCl₂) or perform reactions under inert atmospheres. Protect the nitro group via temporary silylation (e.g., TBSCl) before introducing reducing conditions .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Reproduce solubility tests using standardized protocols (e.g., shake-flask method at 25°C). For example:

| Solvent | Reported Solubility (mg/mL) | Source |

|---|---|---|

| Ethanol | 12.8 ± 1.2 | |

| DCM | 24.5 ± 2.1 | |

| Water | <0.1 |

Discrepancies may arise from residual solvent traces or polymorphic forms. Characterize crystallized material via PXRD to rule out polymorphism .

Q. Why do stability studies report variable half-lives under ambient light?

Photostability depends on experimental conditions (e.g., light intensity, wavelength). Standardize testing using ICH Q1B guidelines, which specify 1.2 million lux·hr exposure. Compare with nitroaromatic benchmarks (e.g., nitrocoumarins t½ = 8–12 hrs under UV) .

Q. Methodological Recommendations

- Synthetic Optimization : Use DoE (Design of Experiments) to optimize reaction yields, varying temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity .

- Stability Testing : Store samples at 40°C/75% RH for 4 weeks (ICH accelerated conditions) and monitor via HPLC .

- Toxicology Screening : Assess cytotoxicity using MTT assays on HepG2 cells, referencing genistein (IC₅₀ = 50 µM) as a positive control .

Properties

CAS No. |

67377-25-7 |

|---|---|

Molecular Formula |

C18H11NO5 |

Molecular Weight |

321.3 g/mol |

IUPAC Name |

4-(2-nitrophenyl)-7-prop-2-ynoxychromen-2-one |

InChI |

InChI=1S/C18H11NO5/c1-2-9-23-12-7-8-14-15(11-18(20)24-17(14)10-12)13-5-3-4-6-16(13)19(21)22/h1,3-8,10-11H,9H2 |

InChI Key |

UCAONWVUCAZWFN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.